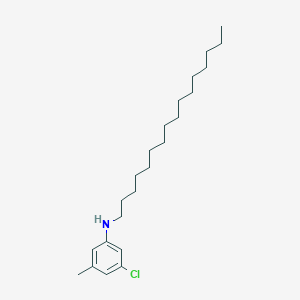
Carbonic acid;2-(4-fluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2-(4-fluorophenyl)guanidine: is a compound with the molecular formula C8H10FN3O3 It is a derivative of guanidine, a strong organic base, and contains a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(4-fluorophenyl)guanidine typically involves the reaction of 4-fluoroaniline with cyanamide, followed by the addition of carbon dioxide. The reaction conditions often include the use of a catalyst, such as copper chloride, and a base, such as potassium carbonate . The reaction proceeds through the formation of an intermediate guanidine derivative, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid;2-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Carbonic acid;2-(4-fluorophenyl)guanidine is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. The guanidine group is known to form hydrogen bonds and electrostatic interactions, which can influence the activity of biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Carbonic acid;2-(4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Guanidine: A strong organic base with similar chemical properties.
Biguanide: Contains two guanidine groups and is used in pharmaceuticals.
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidinium hydrogencarbonate: A related compound with a similar structure
Uniqueness: Carbonic acid;2-(4-fluorophenyl)guanidine is unique due to the presence of both the guanidine and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorophenyl group enhances the compound’s stability and bioavailability, while the guanidine group provides strong basicity and the ability to form hydrogen bonds .
Properties
CAS No. |
112677-19-7 |
|---|---|
Molecular Formula |
C15H18F2N6O3 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
carbonic acid;2-(4-fluorophenyl)guanidine |
InChI |
InChI=1S/2C7H8FN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4) |
InChI Key |
FHJJUHFOBSQSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)F.C1=CC(=CC=C1N=C(N)N)F.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


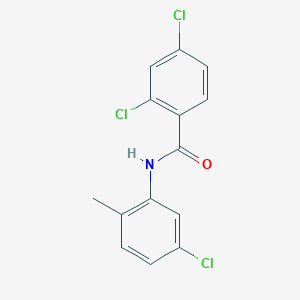
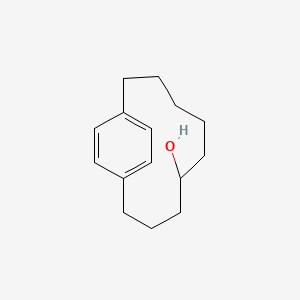



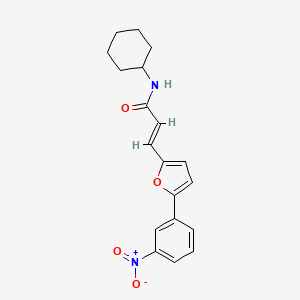

![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)



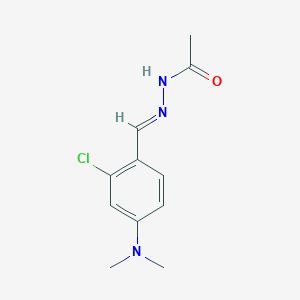
![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)
